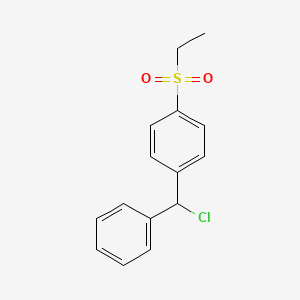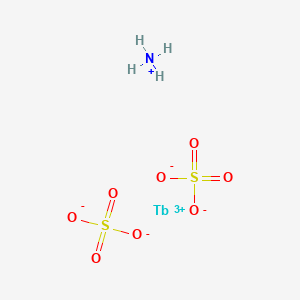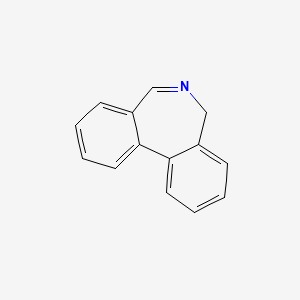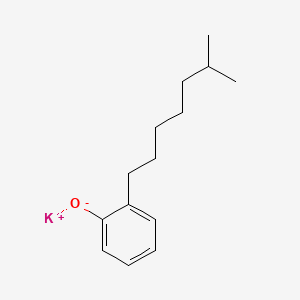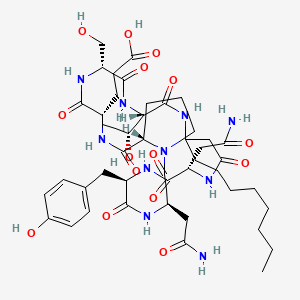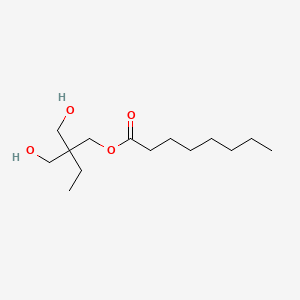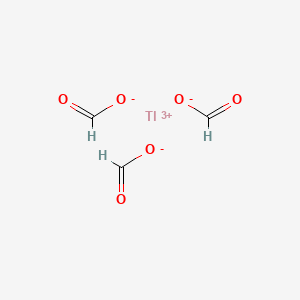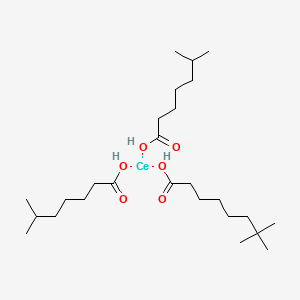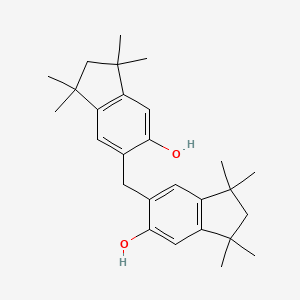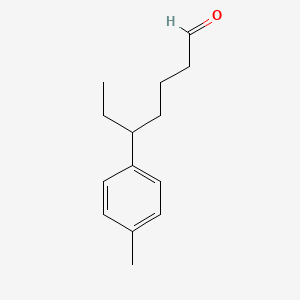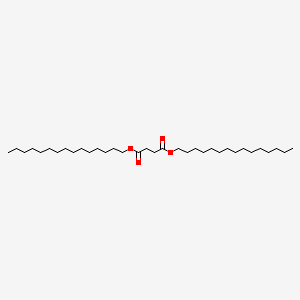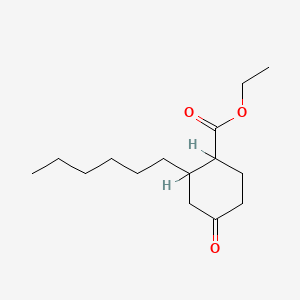
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C15H26O3. It is an ethyl ester derivative of 2-hexyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a hexyl group, a keto group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 2-hexyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The final product is often purified using advanced techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 2-hexyl-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 2-hexyl-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-hexyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the hexyl group, making it less hydrophobic.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond and a methyl group, leading to different reactivity and applications.
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but without the hexyl group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, which impart specific reactivity and properties useful in various applications.
Propriétés
Numéro CAS |
93804-13-8 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3 |
Clé InChI |
DJUSCERMQZVELF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(=O)CCC1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


